1-Ethoxy-2-(2-methoxyethoxy)ethane

Descripción

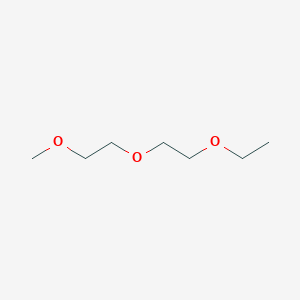

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-ethoxyethoxy)-2-methoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-3-9-6-7-10-5-4-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJRPYFBORAQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883636 | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1002-67-1 | |

| Record name | Diethylene glycol methyl ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylene glycol ethyl methyl ether | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03508 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1-ethoxy-2-(2-methoxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2-(2-methoxyethoxy)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLENE GLYCOL ETHYL METHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF64ICW5Y3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Etherification Strategies for 1 Ethoxy 2 2 Methoxyethoxy Ethane

Classical Ether Synthesis Routes

Traditional methods for ether synthesis have long been the cornerstone of organic chemistry, providing reliable pathways to these important molecules. The Williamson ether synthesis and direct alkylation approaches represent two of the most prominent classical routes.

Williamson Ether Synthesis via Tosylate Intermediates

The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org The reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. wikipedia.org A key variation of this synthesis involves the use of a tosylate as the leaving group instead of a halide, which can enhance the reaction's efficiency. Tosylates are excellent leaving groups, making the displacement by a nucleophile, such as an alkoxide, more favorable. vaia.com

To synthesize 1-Ethoxy-2-(2-methoxyethoxy)ethane via this route, 2-(2-methoxyethoxy)ethanol (B87266) would first be converted to its corresponding tosylate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate, 2-(2-methoxyethoxy)ethyl tosylate, is then reacted with sodium ethoxide. The ethoxide ion acts as a nucleophile, attacking the carbon atom bearing the tosylate leaving group and displacing it to form the desired ether, this compound.

The core of the Williamson ether synthesis is the S__N_2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org In this concerted process, the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl tosylate from the backside, relative to the leaving group. wikipedia.orgmasterorganicchemistry.com This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the synthesis of this compound due to the absence of a chiral center at the reaction site. The reaction proceeds in a single step without the formation of a carbocation intermediate, which is characteristic of S__N_1 reactions. wikipedia.org

The efficiency of the S__N_2 displacement is highly dependent on the steric hindrance at the reaction site. Primary alkyl halides and tosylates, like the one derived from 2-(2-methoxyethoxy)ethanol, are ideal substrates for this reaction as they offer minimal steric hindrance to the incoming nucleophile. masterorganicchemistry.comyoutube.com Secondary alkyl halides can also undergo S__N_2 reactions, but often compete with elimination (E2) reactions, leading to the formation of alkenes as byproducts. masterorganicchemistry.com Tertiary alkyl halides are not suitable for the Williamson ether synthesis as they will almost exclusively undergo elimination. masterorganicchemistry.com

Several factors can be optimized to maximize the yield and purity of the desired ether in a Williamson synthesis.

| Parameter | Effect on Reaction | Optimal Conditions for this compound Synthesis |

| Base | The choice of base is crucial for the complete deprotonation of the alcohol to form the alkoxide. | Strong bases like sodium hydride (NaH) are often preferred as they react irreversibly with the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the reaction mixture. youtube.com This drives the equilibrium towards the formation of the alkoxide. |

| Solvent | The solvent must be able to dissolve both the alkoxide and the alkyl tosylate. Aprotic polar solvents are generally favored for S__N_2 reactions. | Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective. Alternatively, the reaction can be run in the parent alcohol of the alkoxide (in this case, ethanol). masterorganicchemistry.com |

| Temperature | The reaction temperature influences the rate of both the desired S__N_2 reaction and potential side reactions like elimination. | The reaction is often performed at a moderate temperature to ensure a reasonable reaction rate without promoting significant elimination. chemicalbook.com |

| Leaving Group | The nature of the leaving group significantly impacts the reaction rate. | Tosylates are excellent leaving groups, making them a good choice for this synthesis. Other good leaving groups include mesylates and halides (iodide > bromide > chloride). masterorganicchemistry.com |

Direct Alkylation Approaches Utilizing Halogenated Precursors

An alternative classical route to this compound involves the direct alkylation of an alcohol with a halogenated precursor. This approach is conceptually similar to the Williamson ether synthesis but may differ in the specific reagents and conditions used.

In this method, 2-(2-methoxyethoxy)ethanol can be reacted directly with an ethyl halide, such as ethyl bromide, in the presence of a base. The base, typically a strong one like sodium hydride, deprotonates the alcohol to form the corresponding alkoxide, 2-(2-methoxyethoxy)ethoxide. This alkoxide then acts as a nucleophile and attacks the ethyl bromide in an S__N_2 reaction, displacing the bromide ion and forming the ether product.

Modern and Catalytic Innovations in Ether Synthesis

While classical methods are robust, modern organic synthesis has seen the development of more advanced and catalytic strategies for etherification. These methods often offer milder reaction conditions, higher selectivity, and greater functional group tolerance. researchgate.net

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for forming C-O bonds. researchgate.net Catalysts based on metals like copper, palladium, and iron have been successfully employed in ether synthesis. researchgate.netacs.org For instance, iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols. acs.org

Another area of innovation is photoredox catalysis, which utilizes visible light to mediate the formation of C-O bonds under mild, room-temperature conditions. acs.org This approach can involve the generation of alkoxy radicals from alcohols, which can then participate in coupling reactions. acs.org

Reductive etherification is another modern technique where an aldehyde or ketone is reductively coupled with an alcohol to form an ether. um.edu.myresearchgate.net This one-pot reaction often employs a catalyst and a reducing agent. researchgate.net While perhaps not the most direct route to this compound, it showcases the diverse strategies available for ether synthesis.

These modern catalytic methods, while not as traditionally established as the Williamson synthesis for this specific target molecule, represent the ongoing evolution of synthetic chemistry towards more efficient and environmentally benign processes. acs.org

Autoclave-Based Etherification Techniques

Autoclave-based synthesis, also known as solvothermal or hydrothermal synthesis, utilizes a sealed pressure vessel to conduct chemical reactions in a solvent at temperatures above its normal boiling point. uni-koeln.de This method generates high vapor pressures, which can significantly accelerate reaction rates and enable the formation of products that may not be achievable under standard atmospheric conditions. uni-koeln.de

In the context of etherification, particularly for reactions like the Williamson ether synthesis, an autoclave can be employed to reach high temperatures (e.g., above 300°C). uni-koeln.deacs.org This high-temperature environment increases the reactivity of weaker alkylating agents and can facilitate the synthesis of ethers from less reactive precursors. acs.org The sealed system prevents the loss of volatile reactants and solvents, ensuring that the concentration of reactants remains high, which, according to the rate equation for Williamson ether synthesis, can enhance the reaction rate. numberanalytics.com While this technique is highly effective, especially for industrial-scale production where throughput and reaction speed are critical, its application requires specialized high-pressure equipment. uni-koeln.de The process is particularly suitable for creating single crystals and can offer excellent control over the final product's composition. uni-koeln.de

Phase-Transfer Catalysis in Ether Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. numberanalytics.comacs.org In the Williamson ether synthesis of a compound like this compound, the alkoxide salt (e.g., sodium 2-(2-methoxyethoxy)ethan-1-oxide) is typically soluble in an aqueous phase, while the alkyl halide (e.g., chloroethane (B1197429) or iodoethane) is soluble in an organic phase. utahtech.eduacs.org

A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, overcomes this phase barrier. utahtech.eduyoutube.com The catalyst's cation has large organic groups that make it soluble in the organic phase, while its positive charge allows it to pair with the alkoxide anion. youtube.com The catalyst transports the alkoxide from the aqueous phase into the organic phase as an ion-pair, where it can react with the alkyl halide. acs.orgyoutube.com This approach offers several advantages:

It allows the use of inexpensive inorganic bases (e.g., sodium hydroxide) in water. utahtech.edu

It eliminates the need for expensive, anhydrous polar aprotic solvents like DMSO or DMF. acs.orgacs.org

Reactions can be carried out under milder conditions with increased reaction rates. acs.orgacs.org

The use of PTC has been shown to revolutionize organic synthesis, enabling the efficient production of complex molecules under mild conditions. numberanalytics.com

Radical Chemistry in Hindered Ether Formation

Traditional SN2-based ether syntheses, like the Williamson method, are highly effective for primary and methyl halides but are less suitable for producing sterically hindered ethers due to competing elimination reactions. masterorganicchemistry.comchemistrytalk.org Radical chemistry offers an alternative pathway that can overcome these limitations. kanazawa-u.ac.jp Ethers are generally not considered good solvents for radical reactions as they are susceptible to attack by radicals. libretexts.org However, recent advancements have harnessed radical intermediates for C–O bond formation. kanazawa-u.ac.jporganic-chemistry.org

One innovative approach involves the use of a low-valent titanium reagent, generated from TiCl₄ and manganese, to cleave the C–O bond in acetals, creating a carbon radical. kanazawa-u.ac.jp This radical can then be utilized in subsequent bond-forming reactions to create complex, sterically congested ethers that are otherwise difficult to synthesize. kanazawa-u.ac.jp Another strategy employs photoredox catalysis to mediate the intermolecular trapping of alkoxy radicals by silyl (B83357) enol ethers, allowing for the introduction of diverse alkoxy groups into ketones and amides. organic-chemistry.org These radical-based methods expand the toolkit for ether synthesis, enabling the formation of a wider range of structures that are valuable in pharmaceuticals and advanced materials. kanazawa-u.ac.jp

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. alfa-chemistry.com Unlike conventional heating where heat is transferred via conduction and convection, microwave irradiation heats the reaction mixture directly and uniformly through dielectric heating, which involves the interaction of microwaves with polar molecules in the mixture. alfa-chemistry.comsacredheart.edu

This technique dramatically accelerates reaction rates, reducing synthesis times from hours to mere minutes. sacredheart.eduacs.org For the Williamson ether synthesis, studies have demonstrated that a 60- to 90-minute reflux can be shortened to a 3- to 10-minute microwave run. sacredheart.eduacs.orgwikipedia.org This rapid heating not only saves time and energy but also often leads to cleaner reactions and higher product yields by minimizing the formation of byproducts. sacredheart.edubenthamscience.com The efficiency of microwave-assisted Williamson ether synthesis has been optimized by adjusting parameters such as reaction time, temperature, and microwave power, with optimal conditions for one synthesis being identified as 3 minutes at 123°C. sacredheart.edusacredheart.edu

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

| Reaction Time | 60–90 minutes sacredheart.eduacs.org | 3–10 minutes sacredheart.eduacs.org |

| Energy Input | Indirect, slow heating of vessel | Direct, rapid, uniform heating of reactants sacredheart.edu |

| Yield | Often lower due to side reactions sacredheart.eduacs.org | Generally higher yields acs.orgwikipedia.org |

| Purity | Byproduct formation can be significant sacredheart.edu | Cleaner reactions with fewer byproducts sacredheart.edu |

Enzyme-Catalyzed Etherification Approaches

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. While the enzymatic synthesis of ethers has been studied less extensively than their degradation, recent progress highlights its potential. google.comgoogle.com Patents have described processes using enzymes from the transferase class, specifically alkyldihydroxyacetone-phosphate synthase (ADAPS), to catalyze ether formation even with non-natural substrates in non-aqueous systems. google.comgoogle.com This represents a significant step towards applying biocatalysis to industrial organic synthesis. google.com

More recently, research has focused on enzyme-inspired catalysts. illinois.eduscitechdaily.comsciencedaily.com Chemists have developed small-molecule catalysts, such as the "Sven-SOX" catalyst, that mimic the function of enzymes by bringing the two reactants—an alcohol and an alkene—into the correct proximity and orientation to react. illinois.eduscitechdaily.com This approach streamlines the synthesis of ethers, including complex and bulky ones, by bypassing the need for harsh activating steps or using large excesses of starting materials, which is common in standard protocols. illinois.edusciencedaily.com This method has proven to be general, enabling the creation of over 130 different ethers, some of which were previously inaccessible. sciencedaily.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. alfa-chemistry.com The synthesis of ethers like this compound can be made more sustainable by adopting several green principles, including the use of renewable catalysts, minimizing waste, and avoiding hazardous solvents. alfa-chemistry.combenthamdirect.com

Innovative methods such as microwave-assisted reactions and the use of heterogeneous catalysts are central to this shift. alfa-chemistry.com For instance, a green protocol for the Williamson synthesis has been developed using a catalyst derived from waste banana peels and microwave irradiation, which avoids corrosive bases and phase-transfer catalysts. benthamscience.combenthamdirect.com Similarly, developing catalytic versions of the Williamson synthesis that operate at high temperatures with weaker, less hazardous alkylating agents helps to avoid the production of salt byproducts. acs.org

Solvent-Free Reaction Conditions

A key strategy in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. google.com Solvent-free, or solid-state, reaction conditions represent an ideal approach. For the Williamson ether synthesis, it has been demonstrated that the etherification of phenols can be performed efficiently without any solvent. tandfonline.comresearchgate.net

In this method, the reaction between a phenol (B47542) and an alkylating agent is carried out in the presence of a solid, mild base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). tandfonline.comresearchgate.net The reaction proceeds rapidly, often at low temperatures, and produces the desired ether in high purity and excellent yield. tandfonline.comresearchgate.net This solvent-free approach is not only environmentally friendly but also simplifies the work-up procedure, as the product can often be purified by simple distillation without the need for organic solvents for extraction or chromatography. google.com This method's efficiency, simplicity, and low environmental impact make it a valuable green alternative for synthesizing ethers. google.comresearchgate.net

Aqueous Micellar Reaction Media

The use of aqueous micellar reaction media represents an advanced strategy in green chemistry, aiming to reduce the reliance on volatile organic solvents. While specific literature detailing the synthesis of this compound within aqueous micelles is not extensively documented, the principles of phase-transfer catalysis (PTC) offer a closely related and well-established green alternative to conventional Williamson ether synthesis. jetir.org

In a typical Williamson synthesis, an alkoxide reacts with an alkyl halide. wikipedia.org This process traditionally requires anhydrous organic solvents because the presence of water can hydrolyze the alkoxide and alkyl halide, reducing the yield. jetir.org Phase-transfer catalysis overcomes this limitation by using a catalyst (often a quaternary ammonium or phosphonium (B103445) salt) to transport the alkoxide reactant from an aqueous phase or solid phase into an organic phase where the alkyl halide is dissolved. jetir.orgcrdeepjournal.org This allows the reaction to proceed efficiently even in a two-phase system of water and an organic solvent, significantly reducing the need for anhydrous conditions and often leading to milder reaction conditions and improved reaction rates. jetir.org This approach is highly effective and avoids the need for strictly anhydrous solvents, marking a significant step towards more environmentally friendly ether synthesis. jetir.org

Comparative Analysis of Synthetic Efficiencies and Selectivity

The synthesis of this compound can be approached through different routes, with the Williamson ether synthesis being a primary and adaptable method. wikipedia.orggoogle.com This reaction involves preparing the sodium salt of one glycol ether and reacting it with an alkyl halide. For this compound, this could involve the reaction of sodium 2-(2-methoxyethoxy)ethoxide with an ethyl halide, or sodium 2-ethoxyethoxide with a methyl halide. A Chinese patent describes a method starting from diethylene glycol monoethyl ether, which is first treated with a base (like NaOH or KOH) to form the alkoxide, followed by reaction with a methylating agent (halogenomethane) to yield the final product. google.com

An alternative, though less selective, method involves the acid-catalyzed ether exchange reaction between two different glycol ethers. One documented synthesis heated diethylene glycol monomethyl ether and diethylene glycol monoethyl ether with an H-ZSM-5 zeolite catalyst. atamanchemicals.com However, this method suffers from poor selectivity, leading to a mixture of the desired unsymmetrical ether and two symmetrical ether by-products. atamanchemicals.com

The selectivity issues in ether synthesis are a significant area of research. For the Williamson synthesis, the choice of solvent can dramatically impact the regioselectivity of the reaction. rsc.org For instance, studies on similar reactions have shown that solvents like acetonitrile (B52724) can lead to much higher selectivity for the desired O-alkylation product compared to protic solvents like methanol, where competing C-alkylation or side reactions may be more prevalent. rsc.orgaiche.org Modern approaches focus on optimizing reaction conditions, including the use of different catalysts and energy sources like microwave irradiation, to enhance both efficiency and selectivity. wikipedia.orgnumberanalytics.com

Table 1: Comparative Analysis of Synthetic Routes for this compound

| Synthetic Method | Reactants | Catalyst/Conditions | Selectivity | Reported Yield |

|---|---|---|---|---|

| Modified Williamson Synthesis | Diethylene glycol monoethyl ether, Halogenomethane | 1. NaOH/KOH, 30-120°C2. 30-110°C | High | >95% Purity google.com |

| Ether Exchange Reaction | Diethylene glycol monomethyl ether, Diethylene glycol monoethyl ether | H-ZSM-5 Zeolite, 180°C | Low | 7.7% atamanchemicals.com |

| By-products of Ether Exchange | 3.7% (Diethylene glycol dimethyl ether), 5.2% (Diethylene glycol diethyl ether) atamanchemicals.com |

Challenges in Scalable and Stereoselective Ether Synthesis

Scalability Challenges: The industrial-scale synthesis of unsymmetrical ethers like this compound via the Williamson synthesis faces several challenges. wikipedia.org

Side Reactions: The primary competing reaction is elimination (E2), which is favored when using secondary or tertiary alkyl halides. To maximize the yield of the ether, it is crucial to use a primary alkyl halide and a primary or secondary alkoxide. wikipedia.orgmasterorganicchemistry.com

Process Conditions: Traditional methods often require elevated temperatures (50-100 °C) and long reaction times (1-8 hours), which can increase energy costs and the likelihood of side-product formation on an industrial scale. wikipedia.org While modern approaches using higher temperatures (around 300 °C) with weaker alkylating agents have been developed to improve selectivity for some aromatic ethers, applying this to aliphatic ethers requires careful optimization. wikipedia.org

Stereoselectivity Challenges: The molecule this compound is not inherently chiral. However, the broader challenge of stereoselective ether synthesis is a significant topic in organic chemistry, particularly for producing chiral molecules used in pharmaceuticals and other specialized applications. nih.govencyclopedia.pub

If one were to synthesize a chiral analogue of this glycol ether (e.g., starting from a chiral diol), controlling the stereochemistry during the etherification would be critical.

SN2 Inversion: The Williamson ether synthesis proceeds via an SN2 mechanism, which involves an inversion of stereochemistry at the carbon center of the alkyl halide. wikipedia.org This is a predictable and often desirable outcome for stereospecific synthesis.

Auxiliary-Directed Synthesis: For complex molecules like carbohydrates, achieving specific 1,2-cis glycosidic linkages (a type of ether bond) is a major challenge. Advanced strategies involve using chiral auxiliaries attached to the sugar molecule. These auxiliaries physically block one face of the molecule, directing the incoming alcohol to attack from the opposite face, thereby controlling the stereochemical outcome of the etherification. nih.gov

Catalyst Control: Research into asymmetric catalysis aims to develop chiral catalysts that can induce enantioselectivity in ether-forming reactions. capes.gov.brmdpi.com For instance, chiral crown ethers have been used as catalysts in asymmetric Michael additions to form C-C bonds, and similar principles are being explored for C-O bond formation in ether synthesis. crdeepjournal.orgcapes.gov.br

While these stereoselective strategies are not directly required for the synthesis of achiral this compound, they highlight the advanced synthetic considerations that become paramount when dealing with structurally similar but chiral target molecules.

Chemical Reactivity, Transformation Mechanisms, and Stability Studies of 1 Ethoxy 2 2 Methoxyethoxy Ethane

Fundamental Reaction Pathways

The reactivity of 1-ethoxy-2-(2-methoxyethoxy)ethane is centered around its ether functional groups. These groups influence its participation in oxidative, reductive, and nucleophilic substitution reactions.

Oxidative Transformations

Glycol ethers like this compound generally exhibit susceptibility to oxidation. The ether linkages can undergo oxidation, and under certain conditions, such as during distillation or when concentrated, there is a potential for the formation of reactive peroxides. scbt.comscbt.com Storage under an inert atmosphere, like nitrogen, is often recommended to minimize this risk. scbt.comscbt.com

The oxidative stability of glymes is a critical factor in their application, for instance, as electrolytes in lithium batteries. Research on similar glyme molecules shows that their electrochemical oxidation typically occurs at potentials around 4.0 V vs Li/Li+. acs.org However, this stability is significantly enhanced when the ether complexes with a lithium cation. The donation of electron lone pairs from the ether's oxygen atoms to the cation lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the glyme, making it more resistant to oxidation. acs.orgacs.org In such complexed states, the oxidation potential can be increased to approximately 5.0 V vs Li/Li+. acs.org The safety data sheet for this compound specifically lists oxidizers as an incompatible material. chemos.de

Reductive Conversion Reactions

The ether linkages in this compound are generally stable and resistant to chemical reduction. This stability allows glymes to be widely used as aprotic solvents for reactions involving metal hydride reducing agents, such as Grignard reactions and hydroborations. atamanchemicals.comwikipedia.org Their inertness under these conditions is a key advantage.

While the ether group itself is resistant to cleavage by reduction, research in polymer chemistry has demonstrated that polyethers can be synthesized through the catalytic reduction of polyesters. nih.govnih.gov This involves the conversion of ester groups into ether linkages, highlighting the stability of the resulting ether bonds under the reaction conditions.

Nucleophilic Substitution Reactivity

Ethers like this compound can undergo nucleophilic substitution reactions, most notably cleavage by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). khanacademy.orgyoutube.com This reaction does not occur with unenolizable ethers in the presence of bases or neutral nucleophiles, as the alkoxy group is a poor leaving group.

The cleavage mechanism is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). youtube.com Following this activation step, a nucleophile (the halide ion) attacks the adjacent carbon atom.

The specific pathway of the nucleophilic attack depends on the structure of the carbon atoms attached to the ether oxygen:

SN2 Mechanism: If the carbons are primary or secondary, the halide ion will attack via a direct SN2 mechanism. youtube.com The reaction proceeds to convert the resulting alcohol into a second alkyl halide molecule through subsequent reaction with the excess acid.

SN1 Mechanism: If one of the carbons is tertiary, the protonated ether will dissociate to form a stable tertiary carbocation and an alcohol molecule. youtube.comyoutube.com The halide ion then attacks the carbocation. This pathway is favored due to the stability of the tertiary carbocation intermediate.

Mechanistic Investigations of this compound Reactions

The mechanisms of reactions involving this compound are largely defined by its function as a solvent and its ability to interact with reactive species.

Solvation and Stabilization of Reactive Intermediates

A defining characteristic of glyme ethers, including this compound, is their ability to solvate metal cations. nih.gov The presence of multiple, flexible ether-type oxygen atoms allows these molecules to act as chelating agents, similar to crown ethers. wikipedia.orgnih.gov This property is crucial in many organometallic reactions.

By effectively wrapping around and solvating cations, glymes can:

Increase Anion Reactivity: The sequestration of the cation leaves the corresponding anion more "naked" and therefore more reactive. atamanchemicals.comwikipedia.org

Enhance Reaction Rates and Selectivity: The increased reactivity of the anion can lead to significant rate enhancements and improved selectivity in chemical reactions. atamanchemicals.comatamanchemicals.com

Form Stable Complexes: The complexation of glymes with alkali metal salts, such as lithium bis(trifluoromethylsulfonyl)amide (Li[TFSA]), can be so effective that they form stable liquid complexes at room temperature, which are considered a type of ionic liquid. acs.orgrsc.org

This chelating ability is fundamental to the use of glymes as solvents in applications ranging from Grignard reactions to electrolytes in next-generation batteries. atamanchemicals.comrsc.org

Chemical Stability Under Diverse Conditions

This compound is a chemically stable compound under normal ambient and anticipated storage and handling conditions. chemos.de Its stability profile is characteristic of the glyme family of ethers.

Key aspects of its stability include:

Thermal Stability: Glymes are known for their high thermal stability, which, combined with high boiling points, makes them suitable for use as high-boiling reaction media. atamanchemicals.comnih.govatamanchemicals.com The boiling point of this compound is 177 °C. chemos.de

Stability in Basic and Neutral Conditions: The compound is stable in the presence of strong bases. atamanchemicals.comatamanchemicals.com The ether groups are also generally stable to hydrolysis in water under neutral conditions. scbt.comscbt.com

Incompatibilities: The primary incompatibilities are with strong oxidizing agents, which can lead to the formation of explosive peroxides or other oxidation products. chemos.deatamanchemicals.com It is also reactive with strong acids, which cause cleavage of the ether bonds. atamanchemicals.com Glycol ethers can also undergo violent decomposition in contact with 70% perchloric acid and may corrode scratched aluminum surfaces. scbt.com

Hazardous Decomposition: No hazardous decomposition products are reasonably anticipated as a result of normal use, storage, or spills. chemos.de However, at elevated temperatures, particularly in the presence of active metals, glymes can decompose, which may lead to the production of gas and heat. wikipedia.org

The following table summarizes key stability and physical properties for this compound:

| Property | Value | Reference |

|---|---|---|

| Chemical Stability | Stable under normal ambient and anticipated storage and handling conditions. | chemos.de |

| Boiling Point | 177 °C at 1,028 hPa | chemos.de |

| Melting Point | <-80 °C at 1,028 hPa | chemos.de |

| Flash Point | 69 °C at 1,018 hPa | chemos.de |

| Auto-ignition Temperature | 175 °C at 1,035 hPa | chemos.de |

| Incompatible Materials | Oxidizers | chemos.de |

| Hazardous Reactions | No known hazardous reactions under normal conditions. | chemos.de |

Interaction Dynamics with Other Molecular Entities

The interaction dynamics of this compound, also known as diethylene glycol ethyl methyl ether, are primarily dictated by its molecular structure, which features three ether oxygen atoms and a lack of hydroxyl groups. atamanchemicals.comchemicalbook.comnih.gov This composition defines its role as a polar aprotic solvent with specific and significant interactions with a variety of other chemical species. nih.govsolubilityofthings.com

Intermolecular Forces and Solvent Properties

The three ether oxygens are significant as they can act as hydrogen bond acceptors, allowing the molecule to interact favorably with protic solvents and solutes. solubilityofthings.comlookchem.com However, since it has no hydrogen atoms bonded to oxygen, it cannot act as a hydrogen bond donor. nih.gov This characteristic is fundamental to its classification as a polar aprotic solvent. Its miscibility with water and many organic solvents makes it a versatile medium for a wide range of substances. smolecule.comcymitquimica.com

| Interaction Type | Description |

| London Dispersion Forces | Weakest intermolecular forces, arising from temporary fluctuations in electron distribution. Present in all molecules. Their strength increases with molecular size and surface area. khanacademy.orgyoutube.com |

| Dipole-Dipole Interactions | Occur between the permanent positive and negative ends of polar molecules. This compound is polar due to its ether linkages. libretexts.orgyoutube.com |

| Hydrogen Bond Acceptance | The lone pairs of electrons on the three ether oxygen atoms can act as acceptors for hydrogen bonds from protic molecules (e.g., water, alcohols). solubilityofthings.comlookchem.com |

Role as a Reaction Medium

The compound's high boiling point (approximately 177 °C) and its ability to dissolve many organic compounds, resins, and even inorganic salts make it a valuable solvent for chemical reactions that require elevated temperatures. smolecule.com It is particularly noted for its use as a reaction medium in several important carbon-carbon bond-forming reactions in organic synthesis. Its function is to efficiently dissolve both the reactants and the catalyst, facilitating the reaction. smolecule.com

| Application in Organic Synthesis | Description |

| Suzuki-Miyaura Coupling | Serves as a solvent for this cross-coupling reaction between organoboronic acids and organic halides, catalyzed by a palladium complex. smolecule.com |

| Heck Reaction | Provides a suitable medium for the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. smolecule.com |

| Sonogashira Coupling | Can be used as a solvent for the coupling of terminal alkynes with aryl or vinyl halides, especially when water-soluble catalysts are employed. smolecule.com |

Interaction with Metal Cations

A significant aspect of the interaction dynamics of this compound and related glymes is their ability to chelate metal cations. The multiple ether oxygen atoms can coordinate with cations, particularly alkali metals like lithium (Li⁺) and sodium (Na⁺), in a manner analogous to crown ethers. nih.govosti.gov This chelation involves the lone pairs of the oxygen atoms forming ion-dipole interactions with the cation, effectively solvating it. osti.gov

This strong interaction with cations is a key reason for the extensive research into glyme-based electrolytes for next-generation batteries. rsc.orgresearchgate.net The solvation of the cation by the glyme molecule can influence the electrolyte's ionic conductivity, viscosity, and the stability of the electrode-electrolyte interface. osti.govrsc.orgacs.org The formation of these stable solvate complexes is a critical factor in the performance and safety of such electrochemical systems. osti.govacs.org

Chemical Reactivity

The ether linkages in this compound are generally chemically stable and relatively unreactive compared to other functional groups like alcohols. nih.govnoaa.gov However, the compound is not entirely inert. It is incompatible with strong oxidizing agents, which can lead to hazardous reactions. atamanchemicals.com It may also react with strong acids. atamanchemicals.com Like other ethers, it can oxidize in the presence of air, particularly under light, to form unstable peroxides, which can be explosive. noaa.gov It can also react with alkali metals and nitrides to generate flammable and/or toxic gases. noaa.gov

Applications in Advanced Materials Science and Engineering

Role as an Electrolyte Solvent in Energy Storage Systems

1-Ethoxy-2-(2-methoxyethoxy)ethane belongs to the glyme family of solvents, which are characterized by their ether linkages. These solvents are explored as alternatives to conventional carbonate-based electrolytes due to their distinct electrochemical properties, including their stability window and influence on ion transport. Research into closely related glyme structures provides significant insight into the potential applications of this compound in next-generation batteries.

In the realm of lithium-ion batteries, the choice of solvent is critical for performance, safety, and longevity. Ether-based electrolytes, including structures similar to this compound, have shown promise in various formulations.

The rate at which a battery can be charged and discharged is heavily dependent on the ionic conductivity of its electrolyte. Glyme-based electrolytes demonstrate favorable transport kinetics. For instance, research on diethylene glycol diethyl ether (DEGDEE), a structurally analogous compound, shows significant ionic conductivity. An electrolyte solution of 1 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in DEGDEE registered an ionic conductivity of 4.7 mS cm⁻¹ at room temperature. researchgate.net In another study, a mixture of DEGDEE with a non-flammable hydrofluoroether solvent yielded an electrolyte with an ionic conductivity of 3.8 mS cm⁻¹. rsc.orgresearchgate.net These values indicate that the diethylene glycol ether backbone, shared by this compound, facilitates efficient lithium-ion transport.

Table 1: Ionic Conductivity of Structurally Similar Glyme-Based Electrolytes

| Electrolyte Composition | Ionic Conductivity (mS cm⁻¹) | Reference |

|---|---|---|

| 1 M LiTFSI in Diethylene Glycol Diethyl Ether (DEGDEE) | 4.7 | researchgate.net |

Lithium-metal anodes are a key component for developing batteries with ultra-high energy densities. However, they are prone to the formation of dendrites and unstable interfaces with conventional electrolytes. Ethereal solvents are known for their superior stability with lithium metal. osti.gov Research on fluorinated diethylene glycol ethers has shown that these molecules can enable stable cycling of high-voltage lithium-metal batteries. osti.gov By modifying the terminal groups of the glyme, such as in this compound, it is possible to enhance anodic stability while maintaining the high salt solubility and ionic conductivity inherent to the ether structure. osti.gov This leads to significant improvements in cycling stability and reduced polarization in Li-metal cells compared to standard carbonate electrolytes. osti.gov

The interface between the electrode and the electrolyte is where critical electrochemical reactions occur. The composition of the solvent can dramatically alter the nature of this interface. Ether-based electrolytes are generally less susceptible to attack by reduced oxygen species compared to carbonate solvents. echemmat.com Studies on diethylene glycol diethyl ether (DEGDEE) in lithium-air cells, a type of lithium battery, have shown that it is relatively stable against superoxide (B77818) radical anions, leading to the desired formation of crystalline lithium peroxide (Li₂O₂) during discharge. echemmat.com Furthermore, to improve compatibility with graphite (B72142) anodes, additives can be introduced. The use of fluoroethylene carbonate (FEC) as an additive in a DEGDEE-based electrolyte has been shown to improve the performance in graphite/LiFePO₄ cells, indicating its role in forming a stable solid electrolyte interphase (SEI). rsc.org

Sodium-ion batteries (SIBs) are a promising alternative to lithium-ion technology due to the abundance and low cost of sodium. However, standard anode materials like graphite are largely inactive in conventional carbonate electrolytes. Ether-based solvents have been instrumental in overcoming this challenge. polyu.edu.hknih.gov

A key breakthrough for enabling graphite anodes in SIBs is the phenomenon of solvent co-intercalation. In this process, sodium ions intercalate into the graphite layers along with solvent molecules, forming a ternary graphite intercalation compound (t-GIC). polyu.edu.hknih.govnanoge.org This mechanism is highly reversible and circumvents the thermodynamic barrier that prevents direct sodium ion intercalation. nih.gov

Research has demonstrated this process explicitly with diethylene glycol dimethyl ether (diglyme), a compound very similar to this compound. The co-intercalation of diglyme (B29089) and Na⁺ forms a stable, stage-I ternary compound with an estimated stoichiometry of Na(diglyme)₂C₂₀. nih.govrsc.org This process allows graphite electrodes to deliver stable, reversible capacities near 100-110 mAh g⁻¹ for over 1000 cycles, a significant improvement over the negligible capacity seen with carbonate electrolytes. nih.govnanoge.org A major advantage of this co-intercalation mechanism is the rapid charge transfer kinetics that result from the absence of a desolvation step, which can enhance performance, particularly at low temperatures. nanoge.org

Table 2: Performance of Graphite Anodes in Ether vs. Carbonate Electrolytes for SIBs

| Electrolyte Type | Anode Material | Reversible Capacity (mAh g⁻¹) | Mechanism | Reference |

|---|---|---|---|---|

| Ether-Based (e.g., Diglyme) | Graphite | ~110 | Solvent Co-intercalation | nanoge.org |

Sodium-Ion Battery Electrolyte Systems

Ternary Graphite Intercalation Compound Formation

Graphite intercalation compounds (GICs) are complex materials where guest molecules or ions are inserted between the graphene layers of a graphite host. This process can create materials with unique electronic and conductive properties. While various ethers and polyethers, particularly glymes, are known to form ternary GICs (co-intercalation with metal ions), a review of available scientific literature does not indicate that this compound is specifically used for the formation of these compounds. Research in this area tends to focus on other ethers like tetrahydrofuran (B95107) (THF) or dimethylacetamide (DMAc). rcsb.org

Polyether Modifiers for Enhanced Electrolyte Properties

The properties of this compound make it a candidate for use in electrolyte formulations, particularly for lithium-ion batteries. A patent for electrolyte solutions in lithium secondary batteries includes diethylene glycol ethyl methyl ether as a potential ether-based solvent component. google.com These solvents are crucial for dissolving lithium salts and facilitating ion transport between the anode and cathode.

Furthermore, derivatives of this compound are instrumental in creating advanced polymer electrolytes. Research into stretchable poly(ionic liquid)s (PILs) for applications like solid-state batteries has utilized a bromo-derivative, 1-bromo-2-(2-methoxyethoxy)ethane, to synthesize ammonium-based ionic liquid monomers. osti.gov These monomers are then polymerized to form the functional PILs. While not the compound itself, its core structure is a key building block for these advanced electrolyte materials. osti.gov Another study on polymer electrolytes investigated poly(N-vinyl diethylene glycol ethyl methyl ether imidazolium), a polymer where a derivative of the compound is attached to a vinyl imidazolium (B1220033) monomer, highlighting the role of this ether structure in designing single-ion conducting polymers. osti.gov

Contributions to Polymer Science and Polymerization Processes

In the realm of polymer science, this compound serves as a specialized solvent, a building block for synthesis, and a formulation additive that imparts specific properties to polymer systems.

Applications in Polymer Synthesis

Lacking a reactive hydroxyl group, this compound is a stable, high-boiling point solvent suitable for a range of organic and polymer reactions. fujifilm.comchemicalbook.com It is used as a solvent for nitrocellulose, resins, dyes, and oils. atamanchemicals.com Its application extends to the manufacturing of key polymers, where it functions as more than just an inert medium. It is identified as a building block in the synthesis of morpholine (B109124) and 1,4-dioxane (B91453) and is used in the production of unsaturated polyester (B1180765) resins, polyurethanes, and plasticizers. atamanchemicals.comatamanchemicals.com

One synthesis method reported involves the reaction of diethylene glycol monomethyl ether and diethylene glycol monoethyl ether over a catalyst to produce diethylene glycol ethyl methyl ether, demonstrating its role as a target molecule in specific chemical processes. chemicalbook.com

Role as a Coupling Agent in Polymer Formulations

This compound is identified as a coupling agent and adhesion promoter in various formulations. knowde.com Coupling agents are crucial in composites and coatings, where they improve the bond between a polymer matrix and a filler or substrate. In the context of photosensitive resin compositions used in electronics manufacturing, diethylene glycol ethyl methyl ether is listed as a preferred solvent. google.com These formulations often include a functional silane (B1218182) coupling agent to enhance the adhesion of the cured polymer film to a substrate, and the choice of solvent is critical to ensure compatibility and proper function. google.comgoogle.com Its role is to facilitate the interaction at the interface, leading to improved material integrity. google.com

Synthesis of Functionalized Polymers

The synthesis of polymers with specific, tailored functionalities is a cornerstone of modern materials science. Derivatives of this compound serve as key precursors in creating such polymers. As previously mentioned in the context of electrolytes, 1-bromo-2-(2-methoxyethoxy)ethane, a halogenated derivative, is used to synthesize ammonium-based monomers. osti.gov These monomers, which incorporate the ether structure, are then polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled/living radical polymerization (CLRP). osti.govsigmaaldrich.com This process yields well-defined functional polymers, specifically poly(ionic liquid)s, designed to have high ionic conductivity and elasticity for applications in advanced devices. osti.gov

Development of Advanced Materials

The applications of this compound and its derivatives contribute directly to the development of a range of advanced materials. Its use as a specialized solvent and coupling agent is vital in creating high-performance photosensitive resins and coatings for the electronics and packaging industries. knowde.comgoogle.comsincerechemical.com

As a building block and modifier, its structure is incorporated into advanced polymer electrolytes and stretchable poly(ionic liquid)s. osti.govosti.gov These materials are at the forefront of research for next-generation energy storage, flexible electronics, and separation membranes. The compound also functions as a plasticizer, a type of polymer additive that increases the flexibility of the final material. atamanchemicals.comtcichemicals.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆O₃ | lookchem.com |

| Molecular Weight | 148.20 g/mol | lookchem.com |

| CAS Number | 1002-67-1 | lookchem.com |

| Appearance | Colorless liquid | sincerechemical.com |

| Boiling Point | ~209 °C | lookchem.com |

| Flash Point | 53.8 °C | lookchem.com |

| Water Solubility | 1000 g/L at 20°C | lookchem.com |

Drug Solid Dispersion Reagents

The compound this compound and its close structural relatives, like diethylene glycol monoethyl ether (DEGEE), are recognized for their utility in pharmaceutical formulations, particularly in addressing the challenge of poorly water-soluble drugs. researchgate.net While not a solid carrier itself, its properties as a powerful hydroalcoholic solvent and solubilizer are crucial. researchgate.netboxa-solvents.com

Solid dispersions are a common strategy to enhance the dissolution rate and bioavailability of drugs with low aqueous solubility. nih.govnih.gov This technique involves dispersing a drug within a hydrophilic carrier, often in an amorphous state. agnopharma.com Common methods for preparing solid dispersions include the melt method and the solvent method, where both drug and carrier are dissolved in a common solvent before the solvent is removed. agnopharma.com

Glycol ethers like DEGEE (Transcutol®) are used as effective co-solvents in these systems. researchgate.net They can enhance the solubilization of active pharmaceutical ingredients (APIs) in surfactant/water mixtures or polymer melts, which is a critical step in forming a stable and effective solid dispersion. researchgate.netagnopharma.com The excellent dissolving power of this compound for many organic compounds, resins, and polymers suggests its potential as a co-solvent in the "solution method" of preparing solid dispersions, helping to create a homogenous distribution of the drug within the carrier matrix. atamanchemicals.comboxa-solvents.com

Table 1: Role of Glycol Ethers in Pharmaceutical Formulations

| Property | Relevance to Solid Dispersions | Reference |

|---|---|---|

| High Solvency | Dissolves poorly water-soluble APIs and polymer carriers. | researchgate.netboxa-solvents.com |

| Co-solvent Action | Enhances the solubility of drugs in primary solvent systems. | researchgate.net |

| Excipient Status | Related compounds are approved for use in pharmaceutical products. | researchgate.net |

| Amphiphilic Nature | Bridges the solubility gap between hydrophobic APIs and hydrophilic carriers. | boxa-solvents.com |

Components in Ionic Liquid Development

Ionic liquids (ILs) are salts with melting points below 100°C, valued as "designer solvents" and electrolytes due to their tunable properties, low volatility, and high thermal stability. mdpi.comnih.gov The properties of an IL can be finely adjusted by modifying the structure of its cation and anion. mdpi.com

The incorporation of ether functionalities, such as those found in this compound, into the structure of ILs is a key strategy for this tuning. mdpi.com Appending polyglycol or short-chain ether groups to the cation or anion can significantly lower the melting point and reduce the viscosity of the resulting ionic liquid. mdpi.com This is attributed to the increased flexibility and less effective packing of the ether-containing chains compared to simple alkyl chains. mdpi.com

This approach is used to create "task-specific" ionic liquids for various applications, including:

Drug Synthesis and Delivery: ILs are used as green solvents and catalysts in the synthesis of active pharmaceutical ingredients (APIs). mdpi.comua.pt Ether-functionalized ILs can improve the solubility and stability of drug molecules. wikipedia.org

Advanced Electrolytes: The flexibility and coordinating ability of the ether chains can facilitate ion transport, making these ILs promising for use in batteries and other electrochemical devices. atamankimya.com

Biocatalysis: Glycol-functionalized ILs have been designed to be compatible with enzymes, serving as effective media for enzymatic reactions at high temperatures. mdpi.com

A typical synthesis of such functionalized ILs involves a quaternization reaction, where a base like imidazole (B134444) is alkylated with a haloalkane containing the desired ether chain, followed by an anion metathesis step to introduce the final anion. nih.gov

Table 2: Influence of Ether Chains on Ionic Liquid Properties

| Feature | Effect of Ether Functionalization | Rationale | Reference |

|---|---|---|---|

| Melting Point | Lowered | Increased chain flexibility disrupts crystal lattice packing. | mdpi.com |

| Viscosity | Reduced | Weaker intermolecular correlations lead to faster dynamics. | mdpi.com |

| Ion Conductivity | Often Enhanced | Facilitated ion transport through flexible ether segments. | atamankimya.com |

| Solubility Tuning | Modifiable | The polarity can be adjusted for specific applications. | mdpi.comwikipedia.org |

Phase-Transfer Catalytic Applications

Phase-transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst works by transporting a reactant from one phase into the other, where the reaction can proceed.

Polyethylene (B3416737) glycols (PEGs) and their smaller molecular weight relatives, the glymes, are well-known phase-transfer catalysts. They function similarly to crown ethers, which are more expensive and can be more toxic. The catalytic activity stems from the ability of the oxygen atoms in the ether linkages to coordinate with metal cations (like K⁺ or Na⁺).

The mechanism for this compound acting as a PTC involves:

The molecule's ether oxygens wrap around a cation from an inorganic salt (e.g., KMnO₄) in the aqueous phase, forming a lipophilic complex.

The alkyl end groups of the complex enhance its solubility in the organic phase.

The complex, along with its anion (e.g., MnO₄⁻), migrates into the organic phase.

The now-solubilized anion reacts with the organic substrate.

This application is particularly useful in organic synthesis for reactions like oxidations, alkylations, and nucleophilic substitutions, where an inorganic salt needs to react with an organic-soluble substrate.

Contributions to Separation Science

The distinct amphiphilic character of this compound makes it a valuable component in advanced separation techniques, particularly for the selective extraction of metal ions.

Metal Ion Separations in Aqueous Biphasic Systems

Aqueous Biphasic Systems (ABS), also known as Aqueous Two-Phase Systems (ATPS), are liquid-liquid extraction systems formed by mixing two water-soluble components, such as two different polymers or a polymer and a salt, above a certain concentration. tandfonline.comrsc.org These systems separate into two immiscible aqueous phases, providing a benign environment for separating sensitive biomolecules and, more recently, for extracting metal ions. wisconsin.eduresearchgate.net

PEG-based ABS are the most common and have been successfully used to partition and separate various metal ions. wisconsin.edu The separation relies on the preferential partitioning of metal ions between the two phases. This partitioning can be driven by several factors, including the formation of a metal complex with an extractant that is soluble in the PEG-rich phase. wisconsin.edu

This compound and similar glycol ethers can play a crucial role in these systems. Their properties contribute to the extraction process in multiple ways:

As a Phase-Forming Component: While PEG is the polymer typically used, smaller glymes can act as phase-forming components or modifiers, influencing the phase diagram of the system.

As a Synergistic Extractant: The ether oxygens can directly coordinate with metal ions, forming a complex that preferentially partitions into the more hydrophobic, polymer-rich phase. This is analogous to the extraction mechanism seen with crown ethers. researchgate.net

As a Solvent for other Extractants: It can serve as a solvent for other, more specialized metal extractants, helping to carry them into the appropriate phase.

The efficiency of extraction in these systems depends on factors like the hydrophobicity of the glycol ether, the type of salt used to form the second phase, and the specific metal ion being targeted. wisconsin.eduresearchgate.net These systems have been explored for the separation of heavy metals, rare-earth elements, and actinides from aqueous solutions. mdpi.com

Table 3: Factors Influencing Metal Ion Partitioning in ABS

| Factor | Description | Impact on Extraction | Reference |

|---|---|---|---|

| Glycol Ether Structure | The number of ether units and the nature of alkyl end-caps. | Affects hydrophobicity and complexation strength. | wisconsin.eduresearchgate.net |

| Salt Type | The type of salt used to form the second phase (e.g., sulfate, citrate). | Influences the phase separation and salting-out effect. | tandfonline.comresearchgate.net |

| pH of Aqueous Phase | Acidity of the solution. | Can affect the speciation of the metal ion and the protonation of the extractant. | wisconsin.edu |

| Presence of Extractants | Addition of specific complexing agents. | Forms metal complexes with high affinity for one phase. | wisconsin.edu |

Intermolecular Interactions and Solvation Phenomena

Solvation Properties and Capacities

1-Ethoxy-2-(2-methoxyethoxy)ethane, also known as diethylene glycol ethyl methyl ether, is a high-boiling point, colorless liquid recognized for its excellent solvency. researchgate.netias.ac.in Lacking a reactive hydroxyl group, it can be used as a stable solvent in a wide array of applications. acs.org Its amphiphilic nature, possessing both polar and non-polar characteristics, allows it to dissolve a diverse range of substances.

It demonstrates exceptional solubility for numerous small molecular organic compounds, including alcohols, ethers, aldehydes, ketones, aromatic compounds, and halogenated hydrocarbons. nih.gov Furthermore, it is effective at dissolving or dispersing larger organic materials and even high-molecular-weight compounds like resins. ias.ac.innih.gov Its utility extends to paints, lacquers, inks, dyes, and waxes. researchgate.net Beyond organic materials, this compound also shows good solubility for certain inorganic compounds, such as alkali metal hydroxides. nih.gov The compound is noted to be soluble in water and the majority of organic solvents. nih.gov

Table 1: Solvation Capabilities of this compound

| Category | Examples of Solutes |

|---|---|

| Small Organic Compounds | Alcohols, Ethers, Aldehydes, Ketones, Aromatics, Halogenated Hydrocarbons nih.gov |

| Macromolecular Compounds | Resins, Nitrocellulose ias.ac.inacs.org |

| Various Formulations | Paints, Varnishes, Dyes, Inks, Waxes researchgate.net |

| Inorganic Compounds | Alkali Metal Hydroxides, Tin Oxides nih.gov |

Influence of Molecular Structure on Solvation Efficiency

The remarkable solvation efficiency of this compound is a direct result of its molecular structure. The molecule contains three ether oxygen atoms separated by ethylene (B1197577) groups, with terminal methyl and ethyl groups: CH₃OCH₂CH₂OCH₂CH₂OC₂H₅. This unique combination of functional groups imparts its versatile solvent properties.

Simultaneously, the terminal ethyl and methyl groups, along with the ethylene backbones, create non-polar, hydrocarbon-like regions. These segments of the molecule can interact favorably with non-polar substances through London dispersion forces. It is this dual character—the ability to offer both polar and non-polar interaction sites—that underpins its excellent dilution capacity and its ability to act as a solvent for a broad spectrum of materials, from fats and oils to polar resins. researchgate.netnih.govnih.gov This structure provides a balance of hydrophilicity and lipophilicity, making it an effective medium for homogenizing otherwise immiscible components.

Hydrogen Bonding Networks in Aqueous Solutions of Polyethers

In aqueous solutions, polyethers like this compound engage in complex hydrogen bonding networks with water molecules. While the compound itself cannot donate a hydrogen bond (as it lacks a hydroxyl group), its ether oxygen atoms are effective hydrogen bond acceptors. acs.org The solubility of polyethers in water is primarily governed by the ability of the ether oxygens to form hydrogen bonds with the hydrogen atoms of surrounding water molecules. researchgate.net

Coordination Chemistry with Metal Ions and Chelating Effects

Acyclic polyethers, often called glymes, are the open-chain analogues of crown ethers and are well-known for their ability to coordinate with metal cations. ias.ac.in this compound, with its three strategically spaced ether oxygen atoms, can act as a chelating agent, wrapping around a metal ion to form a stable complex. The oxygen atoms, rich in electron density, donate their lone pairs to the electron-deficient metal cation, stabilizing it. researchgate.net

This chelating effect is particularly effective for alkali and alkaline earth metal ions such as Li⁺, Na⁺, K⁺, and Ca²⁺. ias.ac.inrsc.org The stability of the resulting complex is highly dependent on the match between the cation's size and the "cavity" formed by the flexible glyme chain. ias.ac.innih.gov The interaction involves significant electrostatic and induction forces. rsc.org For instance, studies on similar glymes have shown that longer chains can form more stable complexes, effectively sequestering the cation from the solvent and any accompanying anion. nih.gov This property is critical in various applications, such as in electrolytes for batteries where glyme-metal salt complexes can form "solvate" ionic liquids, enhancing thermal and electrochemical stability. nih.gov

The strength of this coordination varies with the cation. Quantum chemical calculations on related glyme-cation complexes have determined the stabilization energies for their formation, highlighting the strong interactions.

Table 2: Calculated Stabilization Energies for Cation-Glyme Complex Formation

| Cation | Triglyme (B29127) (G3) Stabilization Energy (kcal/mol) | Tetraglyme (B29129) (G4) Stabilization Energy (kcal/mol) |

|---|---|---|

| Li⁺ | -95.6 | -107.7 |

| Na⁺ | -66.4 | -76.3 |

| K⁺ | -52.5 | -60.9 |

| Mg²⁺ | -255.0 | -288.3 |

| Ca²⁺ | -185.0 | -215.0 |

Data from a study on triglyme (G3) and tetraglyme (G4), which are structurally similar to this compound. The energies represent the stabilization upon complex formation at the MP2/6-311G** level. rsc.org

This ability to chelate metal ions allows this compound to increase the solubility of ionic salts in organic solvents, a principle widely exploited by both glymes and their cyclic crown ether counterparts. libretexts.org

Computational Chemistry and Theoretical Modeling Studies of 1 Ethoxy 2 2 Methoxyethoxy Ethane

Computational chemistry and theoretical modeling serve as powerful tools to investigate the properties and behavior of molecules like 1-Ethoxy-2-(2-methoxyethoxy)ethane at an atomic level. These methods provide insights that can be difficult to obtain through experimental means alone, covering aspects from molecular motion to chemical reactivity and biological interactions.

Environmental Research and Ecotoxicological Considerations

Biodegradation Pathways and Kinetics in Environmental Compartments

The rate of biodegradation can be influenced by various environmental factors, including temperature, pH, and the presence of acclimated microbial populations. While specific half-life data for 1-Ethoxy-2-(2-methoxyethoxy)ethane in soil, water, or sediment are not specified, the general class of ethylene (B1197577) glycol ethers is considered to be readily biodegradable. nih.gov

Table 1: General Biodegradation Information for Ethylene Glycol Ethers

| Property | Finding | Source |

| Persistence | Generally not persistent in the environment. | nih.gov |

| Primary Degradation Mechanism | Expected to be aerobic biodegradation. | psu.edu |

| Abiotic Degradation | Ether linkages are generally stable to hydrolysis. | psu.edu |

This table provides generalized information for the class of ethylene glycol ethers due to the lack of specific data for this compound.

Environmental Fate Modeling and Distribution

Environmental fate models are utilized to predict the distribution of chemicals in different environmental compartments such as air, water, soil, and sediment. researchgate.net For a related compound, triethylene glycol monomethyl ether (TGME), a Level III fugacity model was used to estimate its environmental distribution. The model predicted a low probability of volatilization, with a preference for partitioning to water and soil. psu.edu The estimated distribution for TGME was as follows:

Air: 0.0657%

Water: 45.9%

Soil: 53.9%

Sediment: 0.0765%

Given the structural similarities, it is plausible that this compound would exhibit a comparable distribution pattern, with low volatility and a tendency to be found predominantly in soil and water. However, without specific modeling for this compound, this remains an extrapolation.

Table 2: Predicted Environmental Distribution for a Structurally Similar Compound (TGME)

| Environmental Compartment | Predicted Distribution (%) | Source |

| Air | 0.0657 | psu.edu |

| Water | 45.9 | psu.edu |

| Soil | 53.9 | psu.edu |

| Sediment | 0.0765 | psu.edu |

This data is for the related compound triethylene glycol monomethyl ether (TGME) and is used as a proxy in the absence of specific data for this compound.

Bioaccumulation Potential Assessments

Bioaccumulation refers to the accumulation of a substance in an organism at a rate faster than it can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log K_ow_). A low log K_ow_ value generally indicates a low potential for bioaccumulation.

For this compound, a log K_ow_ of -0.1 at 20°C has been reported. chemos.de This negative value suggests that the compound is hydrophilic and has a very low potential to bioaccumulate in aquatic organisms. This is consistent with the general assessment of ethylene glycol ethers, which are not considered to be bioaccumulative. nih.gov Furthermore, an assessment of the substance concluded that it is not considered to be a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance. chemos.de

Table 3: Bioaccumulation Potential Indicators for this compound

| Parameter | Value | Interpretation | Source |

| log K_ow | -0.1 (at 20°C) | Low bioaccumulation potential | chemos.de |

| PBT/vPvB Assessment | Not considered a PBT or vPvB substance | Low concern for persistence and bioaccumulation | chemos.de |

Risk Assessment Methodologies for Polyether Compounds

The risk assessment of polyether compounds, including glycol ethers, generally involves evaluating potential human and environmental exposures and comparing these with levels that are known to cause adverse effects. Methodologies often follow a tiered approach, starting with screening-level assessments and progressing to more detailed evaluations if potential risks are identified.

For glycol ethers, risk assessments consider various exposure scenarios, including industrial manufacturing and consumer use. nih.gov These assessments evaluate potential hazards such as toxicity to aquatic organisms and human health effects. ca.govepa.gov In Canada, a screening assessment of the Ethylene Glycol Ethers Group, which included similar substances, utilized an ecological risk classification of organic substances (ERC) approach. This method uses multiple metrics for both hazard and exposure to determine a risk classification. canada.ca The substances assessed in that group were generally found to have a low potential to cause ecological harm. canada.ca

Derivatives and Functional Analogs: Synthesis and Comparative Research

Synthesis of Functionalized Derivatives of 1-Ethoxy-2-(2-methoxyethoxy)ethane

The modification of the this compound backbone allows for the introduction of reactive functional groups, thereby creating derivatives with tailored properties for a variety of chemical transformations.

The synthesis of halogenated derivatives of this compound, such as 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane, provides valuable intermediates for organic synthesis. glpbio.com These compounds are instrumental in alkylation reactions, where the ether moiety can be introduced into a target molecule. nih.gov The presence of a halogen atom, typically chlorine or bromine, provides a reactive site for nucleophilic substitution and cross-coupling reactions. nih.gov For instance, these halogenated ethers can react with nucleophiles like alkoxides or phenoxides in Williamson ether synthesis to form more complex ether structures. The general synthetic approach often involves the reaction of the corresponding alcohol with a halogenating agent.

Table 1: Examples of Halogenated Derivatives and Their Applications

| Derivative Name | Chemical Formula | Primary Application | Synthetic Utility |

|---|---|---|---|

| 1-Chloro-2-(2-(2-methoxyethoxy)ethoxy)ethane | C7H15ClO3 | Alkylation Agent | Intermediate for introducing the methoxyethoxy)ethoxy)ethyl group. |

| 1-Bromo-2-(2-(2-methoxyethoxy)ethoxy)ethane | C7H15BrO3 | Cross-Coupling Reagent | Participant in Suzuki and other cross-coupling reactions. |

The introduction of an isocyanate group (-NCO) onto the this compound framework yields reactive monomers for polyurethane synthesis. nih.govfrontiersin.org The synthesis of such isocyanato variants, for example, 1-isocyanato-2-[2-(2-isocyanatoethoxy)ethoxy]ethane, involves the reaction of the corresponding amine with phosgene (B1210022) or a phosgene equivalent. nih.gov These isocyanate-functionalized ethers can then react with polyols to form polyurethane polymers. google.com The flexible ether backbone of this compound can impart desirable properties, such as flexibility and a low glass transition temperature, to the resulting polyurethane material. mdpi.com The reactivity of the isocyanate group is a key factor in the polymerization process, influencing the foam formation kinetics and the mechanical properties of the final polyurethane product. nih.govfrontiersin.org

Table 2: Isocyanato Derivatives in Polyurethane Chemistry

| Isocyanato Derivative | Structure | Role in Polyurethane Synthesis | Potential Impact on Polymer Properties |

|---|---|---|---|

| 1-isocyanato-2-(2-(2-methoxyethoxy)ethoxy)ethane | O=C=N-CH2CH2-O-CH2CH2-O-CH2CH2-O-CH3 | Chain extender or cross-linker | Enhances flexibility and modifies thermal properties. |

Azido (B1232118) derivatives of this compound are valuable reagents in the field of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. interchim.frorganic-chemistry.org The synthesis of compounds like 2-[2-(2-azidoethoxy)ethoxy]ethanamine (B605823) is achieved by introducing an azide (B81097) group, often via nucleophilic substitution of a corresponding halide or sulfonate ester with an azide salt like sodium azide. rsc.org These azido-functionalized ethers can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages. interchim.frmedchemexpress.com This methodology is widely used for bioconjugation, allowing for the attachment of the ether moiety to biomolecules such as peptides and nucleotides, or for surface modification. sigmaaldrich.commdpi.com The azido group is bioorthogonal, meaning it does not react with functional groups typically found in biological systems, making it ideal for in vivo and in vitro labeling applications. interchim.fr

Table 3: Azido Derivatives and Their Role in Click Chemistry

| Azido Derivative | Key Reaction | Primary Application | Advantage |

|---|---|---|---|

| 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Bioconjugation, Material Science | High specificity and reaction efficiency. |